Piperazine, 1-cyclohexyl-3,5-dimethyl-
Overview
Description
Piperazine, 1-cyclohexyl-3,5-dimethyl- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in pharmaceuticals due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives often involves cyclization reactions. For example, cyclization of 1,2-diamine derivatives with sulfonium salts is a common method. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives typically involves large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-cyclohexyl-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
Piperazine, 1-cyclohexyl-3,5-dimethyl- has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazine, 1-cyclohexyl-3,5-dimethyl- involves its interaction with specific molecular targets. The piperazine moiety can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another six-membered nitrogen-containing heterocycle, but with only one nitrogen atom.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
Piperazine, 1-cyclohexyl-3,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl and dimethyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-cyclohexyl-3,5-dimethylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-10-8-14(9-11(2)13-10)12-6-4-3-5-7-12/h10-13H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWJKEZTXGASCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284916 | |
Record name | Piperazine, 1-cyclohexyl-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84630-58-0 | |
Record name | Piperazine, 1-cyclohexyl-3,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84630-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-cyclohexyl-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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